ethyl (5-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3,4-thiadiazol-2-yl)acetate
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Overview
Description
ETHYL 2-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring fused with a thiadiazole ring, which is further connected to an ethyl acetate group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of ETHYL 2-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE typically involves multiple steps, starting with the preparation of the benzimidazole and thiadiazole intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) . The final step involves the esterification of the intermediate with ethyl acetate under controlled conditions to yield the desired compound.
Chemical Reactions Analysis
ETHYL 2-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the benzimidazole and thiadiazole rings act as nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with various biological targets. In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer .
Mechanism of Action
The mechanism of action of ETHYL 2-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole and thiadiazole rings are known to bind to the active sites of enzymes, inhibiting their activity and leading to the desired therapeutic effects. The compound can also interfere with cellular pathways, such as those involved in cell division and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
ETHYL 2-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE can be compared with other benzimidazole derivatives, such as 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid and bis2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethylamine . These compounds share similar structural features but differ in their functional groups and overall molecular architecture. The unique combination of the benzimidazole and thiadiazole rings in ETHYL 2-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE contributes to its distinct chemical and biological properties, setting it apart from other related compounds.
Properties
Molecular Formula |
C15H15N5O3S2 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
ethyl 2-[5-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-1,3,4-thiadiazol-2-yl]acetate |
InChI |
InChI=1S/C15H15N5O3S2/c1-2-23-13(22)7-12-19-20-15(25-12)18-11(21)8-24-14-16-9-5-3-4-6-10(9)17-14/h3-6H,2,7-8H2,1H3,(H,16,17)(H,18,20,21) |
InChI Key |
CYZDWFGCQDKANC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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